H-Ala-Ala-Ala-Ala-Ala-OH

Catalog No.
S1536732
CAS No.
10183-34-3
M.F
C15H27N5O6
M. Wt
373.4 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
H-Ala-Ala-Ala-Ala-Ala-OH

CAS Number

10183-34-3

Product Name

H-Ala-Ala-Ala-Ala-Ala-OH

IUPAC Name

(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-aminopropanoyl]amino]propanoyl]amino]propanoyl]amino]propanoyl]amino]propanoic acid

Molecular Formula

C15H27N5O6

Molecular Weight

373.4 g/mol

InChI

InChI=1S/C15H27N5O6/c1-6(16)11(21)17-7(2)12(22)18-8(3)13(23)19-9(4)14(24)20-10(5)15(25)26/h6-10H,16H2,1-5H3,(H,17,21)(H,18,22)(H,19,23)(H,20,24)(H,25,26)/t6-,7-,8-,9-,10-/m0/s1

InChI Key

XXAUOPDVAKGRPR-LENJLYNKSA-N

SMILES

CC(C(=O)NC(C)C(=O)NC(C)C(=O)NC(C)C(=O)NC(C)C(=O)O)N

Canonical SMILES

CC(C(=O)NC(C)C(=O)NC(C)C(=O)NC(C)C(=O)NC(C)C(=O)O)N

Isomeric SMILES

C[C@H](C(=O)NC(C)C(=O)NC(C)C(=O)N[C@H](C)C(=O)N[C@H](C)C(=O)O)N

Substrate for enzyme assays:

  • Urinary dipeptidase activity: H-Ala-Ala-Ala-Ala-Ala-OH can be used as a substrate to measure the activity of the enzyme urinary dipeptidase. This enzyme cleaves dipeptides (peptides containing two amino acids) into their individual amino acids. By monitoring the breakdown of pentaalanylalanine, researchers can assess dipeptidase activity in biological samples like urine, which can be helpful in diagnosing certain diseases like kidney disorders .

Inhibitor of plant growth:

  • Seedling root development: Studies have shown that H-Ala-Ala-Ala-Ala-OH (often referred to as dialanine in this context) can inhibit the root development of germinating seeds . The exact mechanism behind this inhibition is still under investigation, but it is believed to be related to its interaction with plant hormones or signaling pathways involved in root growth.

Catalyst in organic chemistry:

  • Enantioselective aldol reactions: H-Ala-Ala can act as an efficient catalyst in a specific type of organic reaction known as the aldol reaction. This reaction involves the formation of carbon-carbon bonds between two different carbonyl compounds. The pentaalanylalanine derivative exhibits enantioselectivity, meaning it can favor the formation of one specific stereoisomer (mirror image) of the product molecule . This ability makes it a valuable tool for synthesizing chiral (optically active) molecules with desired properties.

H-Ala-Ala-Ala-Ala-Ala-OH, also known as pentaalanine, is a synthetic peptide consisting of five repeating units of the amino acid alanine (Ala). Peptides are small chains of amino acids linked by peptide bonds. While not naturally occurring, pentaalanine holds significance in scientific research for various reasons [].


Molecular Structure Analysis

The key feature of pentaalanine's structure is the backbone formed by alternating alpha carbons (Cα) and amide nitrogens (N) linked by peptide bonds (C-O-N). The side chain of alanine is a methyl group (CH₃) attached to the Cα of each unit. The N-terminus (beginning) has a hydrogen (H) attached, while the C-terminus (end) has a hydroxyl group (OH) []. This simple structure allows researchers to study fundamental aspects of peptide behavior without the complexities of bulky or charged side chains present in other amino acids.


Chemical Reactions Analysis

Synthesis:

Chemical synthesis of peptides like pentaalanine can be achieved through various methods, including solid-phase peptide synthesis (SPPS) which is a common technique in organic chemistry []. SPPS allows for the sequential addition of protected amino acids to a growing peptide chain on a solid support. Cleavage from the support yields the final peptide product.

Decomposition:

Peptides can undergo hydrolysis, a reaction where the peptide bonds are broken by water molecules. This process is typically catalyzed by enzymes called peptidases. The hydrolysis of pentaalanine would yield five alanine molecules [].

H-Ala-Ala-Ala-Ala-Ala-OH + 5H₂O → 5 H₂N-CH(CH₃)-COOH (alanine)


Physical And Chemical Properties Analysis

  • Solubility: The presence of the polar amide bonds and the terminal hydroxyl group suggests some water solubility. The alanine side chains are hydrophobic (water-fearing), but the overall molecule may exhibit amphiphilic character, meaning it has both water-soluble and water-insoluble regions.
  • Stability: The peptide bonds in pentaalanine are susceptible to hydrolysis, especially under acidic or basic conditions. In neutral environments, it may exhibit moderate stability.

Pentaalanine's primary significance lies in its use as a model peptide for studying peptide-protein and peptide-drug interactions. The simple structure allows researchers to isolate specific features of peptide behavior without interference from complex side chains [].

Studies have shown that pentaalanine can form stable complexes with metal ions like copper, potentially due to the coordination between the carbonyl oxygens of the peptide backbone and the metal ion []. This ability to bind metals suggests potential applications in developing metal-chelating drugs.

XLogP3

-4

Sequence

AAAAA

Wikipedia

(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-aminopropanoyl]amino]propanoyl]amino]propanoyl]amino]propanoyl]amino]propanoic acid

Dates

Modify: 2023-08-15

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